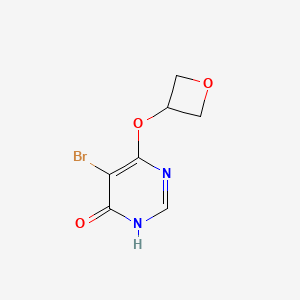
5-Bromo-6-(oxetan-3-yloxy)pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-6-(oxetan-3-yloxy)pyrimidin-4(3H)-one is a heterocyclic organic compound that features a bromine atom, an oxetane ring, and a pyrimidinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(oxetan-3-yloxy)pyrimidin-4(3H)-one typically involves the following steps:
Formation of the Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Oxetane Ring Introduction: The oxetane ring can be introduced via nucleophilic substitution reactions, where an oxetane-containing reagent reacts with the pyrimidinone core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxetane ring-opened products.
Reduction: Reduction reactions may target the bromine atom, leading to debromination.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Products may include oxetane ring-opened derivatives.
Reduction: Debrominated pyrimidinone derivatives.
Substitution: Various substituted pyrimidinone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-6-(oxetan-3-yloxy)pyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It may be used in studies investigating the biological activity of pyrimidinone derivatives.
Industrial Applications:
Wirkmechanismus
The mechanism of action of 5-Bromo-6-(oxetan-3-yloxy)pyrimidin-4(3H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxetane ring and bromine atom may play crucial roles in binding interactions and the overall bioactivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-6-(methoxy)pyrimidin-4(3H)-one: Similar structure but with a methoxy group instead of an oxetane ring.
6-(Oxetan-3-yloxy)pyrimidin-4(3H)-one: Lacks the bromine atom.
5-Chloro-6-(oxetan-3-yloxy)pyrimidin-4(3H)-one: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
5-Bromo-6-(oxetan-3-yloxy)pyrimidin-4(3H)-one is unique due to the presence of both the bromine atom and the oxetane ring, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C7H7BrN2O3 |
|---|---|
Molekulargewicht |
247.05 g/mol |
IUPAC-Name |
5-bromo-4-(oxetan-3-yloxy)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H7BrN2O3/c8-5-6(11)9-3-10-7(5)13-4-1-12-2-4/h3-4H,1-2H2,(H,9,10,11) |
InChI-Schlüssel |
JMAGLKUFOQCLCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)OC2=C(C(=O)NC=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



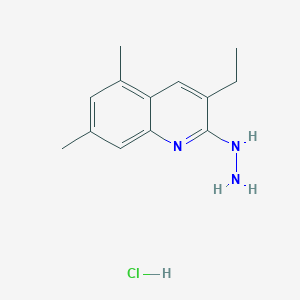
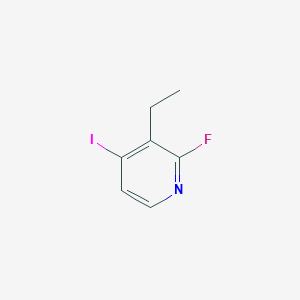
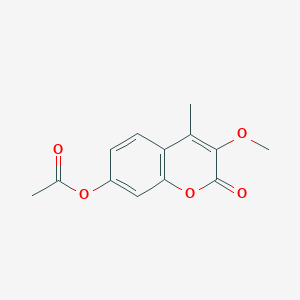
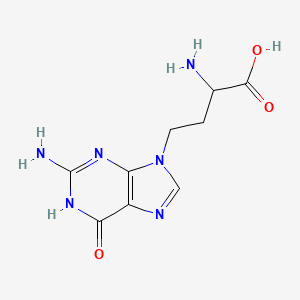
![5-Oxo-N-phenyl-1,5-dihydroimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11865492.png)
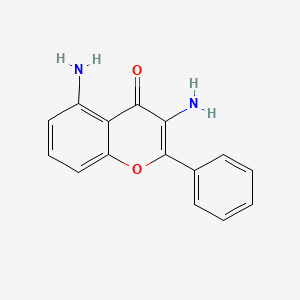

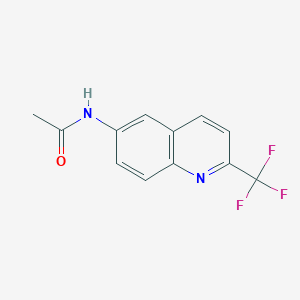
![2-Phenyl-1-{2-[(trimethylsilyl)methyl]cyclopropyl}ethan-1-one](/img/structure/B11865521.png)
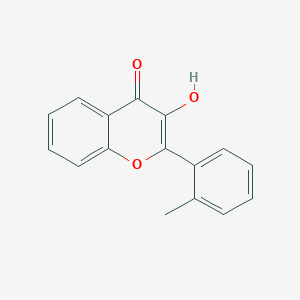
![2-Phenylfuro[2,3-C]quinoline](/img/structure/B11865531.png)
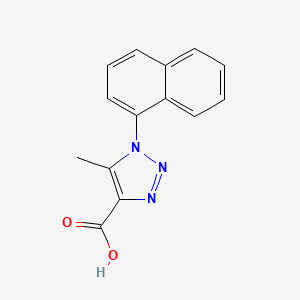
![9-Chloro-2-methyl-5H-benzo[f]pyrazolo[1,5-d][1,4]diazepin-6(7H)-one](/img/structure/B11865545.png)
